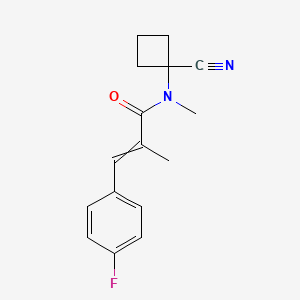
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the family of cyclopropyl amides. CCPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用機序
CCPA acts as a selective adenosine A1 receptor agonist, binding to the receptor and activating downstream signaling pathways. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of potassium channels, resulting in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. CCPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.
実験室実験の利点と制限
One of the main advantages of CCPA is its high selectivity for adenosine A1 receptors, allowing for highly specific modulation of neuronal activity and neurotransmitter release. However, CCPA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and use the compound.
将来の方向性
There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of CCPA. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CCPA and to explore its potential as a neuroprotective agent in various disease models.
合成法
CCPA can be synthesized using a multistep process involving the reaction of cyclobutanone with various reagents, including cyanogen bromide, sodium azide, and methylmagnesium bromide. The final product is obtained through the reaction of the intermediate compound with 4-fluorobenzaldehyde and N,N-dimethylformamide.
科学的研究の応用
CCPA has been widely used in scientific research due to its ability to selectively activate adenosine A1 receptors in the brain. Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity and neurotransmitter release. By selectively activating these receptors, CCPA can modulate neuronal activity and neurotransmitter release in a highly specific manner, making it an ideal tool for studying the physiological and pathological processes in the brain.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(10-13-4-6-14(17)7-5-13)15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXKGMNTOGCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

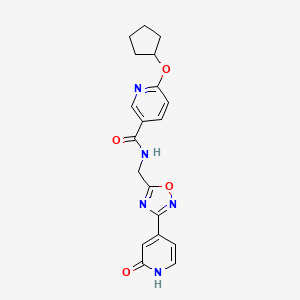
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)
![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)
![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)
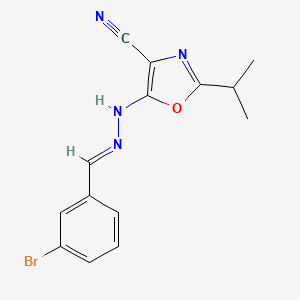
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)
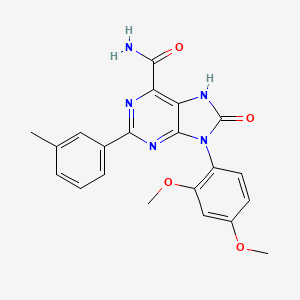
![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)
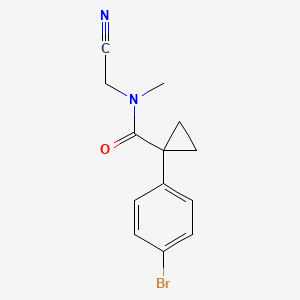
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)